Home > Products > Screening Compounds P82226 > Mesdopetam hemitartrate
Mesdopetam hemitartrate -

Mesdopetam hemitartrate

Catalog Number: EVT-13556455
CAS Number:
Molecular Formula: C28H42F2N2O12S2
Molecular Weight: 700.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mesdopetam hemitartrate, also known as Mesdopetam or IRL-790, is a novel compound classified as a dopamine D2 and D3 receptor antagonist, with a notable preference for the D3 receptor. This compound is under development primarily for the treatment of Parkinson's disease, specifically targeting levodopa-induced dyskinesia and psychotic disorders associated with the disease. Its unique mechanism of action positions it as a promising candidate for addressing unmet medical needs in neurology, particularly in managing complications arising from Parkinson's disease treatments .

Source and Classification

Mesdopetam hemitartrate is synthesized from various chemical precursors and is classified as an atypical dopamine receptor antagonist. It is part of a broader category of small molecules that are being investigated for their neuropharmacological properties. The International Nonproprietary Name (INN) for this compound is Mesdopetam, which was officially assigned by the World Health Organization in early 2020 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Mesdopetam hemitartrate involves multiple steps, starting from simpler organic compounds. While specific synthetic routes have not been extensively detailed in the literature, it generally follows established protocols for synthesizing dopamine receptor antagonists. The synthesis typically includes:

  1. Formation of Key Intermediates: Utilizing fluorinated phenolic compounds and sulfonyl derivatives.
  2. Coupling Reactions: Employing coupling agents to link the various molecular fragments.
  3. Purification: Techniques such as crystallization or chromatography are used to isolate the final product in its hemitartrate form.

The synthesis aims to ensure high purity and yield while maintaining the pharmacological activity necessary for its intended therapeutic applications .

Molecular Structure Analysis

Structure and Data

The molecular formula of Mesdopetam hemitartrate is C16H24FNO9SC_{16}H_{24}FNO_{9}S, with a molar mass of approximately 425.42 g/mol. The structural representation emphasizes its complex arrangement, including a fluorine atom, a sulfonyl group, and multiple hydroxyl functional groups that contribute to its pharmacological properties.

The three-dimensional structure of Mesdopetam can be visualized using computational chemistry software, which helps in understanding its interaction with biological targets such as dopamine receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Mesdopetam hemitartrate undergoes various chemical reactions typical of small molecules used in pharmacology:

  • Metabolism: In vivo studies indicate that Mesdopetam is metabolized primarily via cytochrome P450 enzymes to form inactive metabolites (IRL902 and IRL872). These metabolites are further processed by N-acetyltransferase enzymes.
  • Pharmacokinetics: Following administration, Mesdopetam exhibits rapid absorption with peak plasma concentrations reached within 2 hours. Its elimination half-life is around 7 hours, supporting twice-daily dosing regimens .

These reactions are critical for understanding the compound's bioavailability and therapeutic efficacy.

Mechanism of Action

Process and Data

Mesdopetam functions as an antagonist at dopamine D2 and D3 receptors, with a stronger affinity for the D3 subtype. This antagonistic action helps mitigate the dyskinetic effects often observed in patients undergoing treatment with levodopa for Parkinson's disease. By blocking these receptors, Mesdopetam can stabilize motor function and reduce involuntary movements associated with dopaminergic therapies .

Clinical studies have demonstrated that Mesdopetam significantly improves "ON" time without troublesome dyskinesias compared to existing treatments, indicating its potential effectiveness in managing Parkinson's disease symptoms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: 425.42 g/mol
  • Melting Point: Greater than 300 °C
  • Density: Specific density data is not readily available but can be inferred from similar compounds.
  • Log P (Partition Coefficient): Approximately 6.98, indicating good lipophilicity which may influence its pharmacokinetic profile.

These properties suggest that Mesdopetam hemitartrate has favorable characteristics for oral bioavailability and central nervous system penetration .

Applications

Scientific Uses

Mesdopetam hemitartrate is primarily investigated for its applications in treating Parkinson's disease-related complications:

  • Levodopa-Induced Dyskinesia: It aims to provide relief from involuntary movements caused by long-term levodopa therapy.
  • Parkinson’s Disease Psychosis: There is potential for use in managing psychotic symptoms associated with Parkinson's disease.

Ongoing clinical trials continue to evaluate its safety, efficacy, and tolerability in various patient populations suffering from these conditions .

Properties

Product Name

Mesdopetam hemitartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine

Molecular Formula

C28H42F2N2O12S2

Molecular Weight

700.8 g/mol

InChI

InChI=1S/2C12H18FNO3S.C4H6O6/c2*1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16;5-1(3(7)8)2(6)4(9)10/h2*7-9,14H,3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1

InChI Key

OEGCTXJJFKXVFI-CEAXSRTFSA-N

Canonical SMILES

CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.